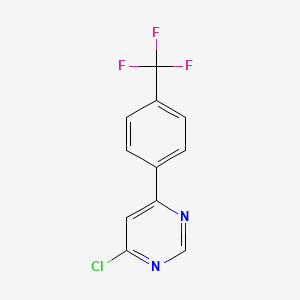

![molecular formula C12H7F3N2O B1317621 Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone CAS No. 174813-01-5](/img/structure/B1317621.png)

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

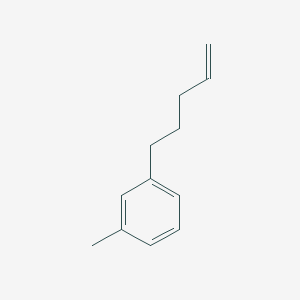

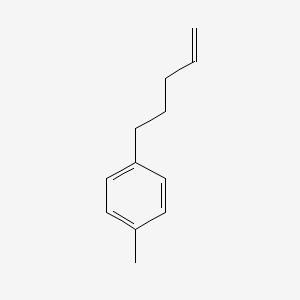

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone is a synthetic chemical compound with the molecular formula C12H7F3N2O . It belongs to the family of heterocyclic compounds and is used in various scientific research and industrial applications.

Molecular Structure Analysis

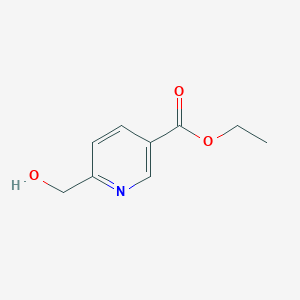

The InChI code for Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone is 1S/C12H7F3N2O/c13-12(14,15)9-3-1-2-8(6-9)11(18)10-7-16-4-5-17-10/h1-7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone is 252.19 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

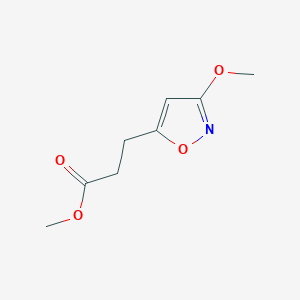

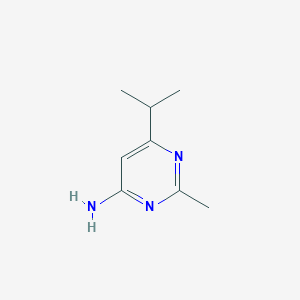

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone derivatives have shown promise in antimicrobial applications. For instance, a study synthesized a series of pyrazolines and tested them for antimicrobial activity, finding that many exhibited good activity comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds with a methoxy group displayed high antimicrobial potency (Kumar et al., 2012).

Antiviral and Antitumoral Activity

These compounds have also been studied for their antiviral and antitumoral properties. Research on derivatives of Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone revealed that subtle structural variations could significantly influence their biological properties, leading to either antiviral or antitumoral activities. These derivatives were shown to inhibit tubulin polymerization, contributing to their antitumoral effects (Jilloju et al., 2021).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of new derivatives of Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone have been extensively studied, focusing on their potential as antibacterial and antifungal agents. Novel synthetic approaches and structural analyses contribute to understanding their mechanism of action and potential therapeutic applications (Sanjeeva et al., 2022).

Application in Green Chemistry

The derivatives of this compound have been utilized in green chemistry. For instance, functionalized-magnetic nanoparticles were used as catalysts for synthesizing Pyrano[2,3-c]Phenazine-15-yl)Methanone derivatives under solvent-free conditions, showcasing an environmentally friendly approach in medical sciences (Taheri et al., 2021).

Molecular Docking and Antimicrobial Studies

Molecular docking studies have been conducted on pyrazoline derivatives, including those of Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone, to evaluate their antimicrobial properties. These studies help in understanding the molecular interactions and efficacy of these compounds as potential antimicrobial agents (Mumtaz et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

pyrazin-2-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O/c13-12(14,15)9-3-1-2-8(6-9)11(18)10-7-16-4-5-17-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKMNIVMBFIGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)